

# Fitusiran Demonstrates Overwhelming Superiority Over On-Demand Treatment in Landmark Hemophilia Studies

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New clinical data reveals that **fitusiran**, an investigational siRNA therapeutic, significantly reduces bleeding rates and improves the quality of life in patients with hemophilia A or B, with or without inhibitors, when compared to traditional on-demand therapies. The ATLAS-A/B and ATLAS-INH phase 3 trials have provided robust evidence of **fitusiran**'s potential to shift the treatment paradigm from managing bleeds to preventing them.

**Fitusiran**, developed by Sanofi, employs a novel mechanism of action by targeting and lowering antithrombin (AT), a key inhibitor of coagulation. This action helps to rebalance hemostasis in individuals with hemophilia, leading to improved clot formation and a significant reduction in bleeding episodes.[1][2][3] The data from recent studies underscores the prophylactic efficacy of this approach, offering a promising alternative to the burdensome and less effective on-demand use of clotting factor concentrates or bypassing agents.

# **Key Efficacy Findings: A Head-to-Head Comparison**

The clinical evidence for **fitusiran**'s superiority is primarily derived from two pivotal phase 3 studies: ATLAS-A/B, which enrolled patients without inhibitors, and ATLAS-INH, which focused on patients with inhibitors. In both trials, prophylactic treatment with **fitusiran** resulted in a statistically significant and clinically meaningful reduction in the annualized bleeding rate (ABR) compared to on-demand treatment.[1][4][5]



Across both studies, prophylactic **fitusiran** reduced annualized bleeding rates by approximately 90% compared to the control arms.[4][5] In the ATLAS-A/B study, the median ABR in the **fitusiran** group was zero, a stark contrast to the 21.8 median ABR in the ondemand group.[6][7] Similarly, in the ATLAS-INH study, the median ABR for patients receiving **fitusiran** was 0.00, compared to 16.8 for those on on-demand bypassing agents.[1]

A significant proportion of patients treated with **fitusiran** experienced no bleeding episodes whatsoever. In the ATLAS-A/B trial, 51% of participants on **fitusiran** had zero bleeds, compared to just 5% in the on-demand arm.[4][5] The results were even more pronounced in the ATLAS-INH study, where 66% of patients receiving **fitusiran** experienced zero bleeds, versus only 5% in the comparator group.[4][5]

Beyond the primary endpoint of ABR, **fitusiran** also demonstrated a significant reduction in spontaneous and joint bleeding rates, which are major contributors to the long-term morbidity of hemophilia.[1][6] Furthermore, patients treated with **fitusiran** reported significant improvements in their health-related quality of life.[1][6]

# **Quantitative Data Summary**

The following tables provide a detailed summary of the key quantitative data from the ATLAS-A/B and ATLAS-INH studies, highlighting the stark contrast in efficacy between **fitusiran** prophylaxis and on-demand treatment.

Table 1: Efficacy of **Fitusiran** in Hemophilia A and B without Inhibitors (ATLAS-A/B Study)

Metric	Fitusiran Prophylaxis (80mg monthly)	On-Demand Clotting Factor Concentrates
Median Annualized Bleeding Rate (ABR)	0.0[6][7]	21.8[6][7]
Mean Annualized Bleeding Rate (ABR) Reduction	89.9%[6][8]	N/A
Participants with Zero Bleeds	51% (40 out of 79)[4][5]	5% (2 out of 40)[4][5]
Annualized Joint Bleeding Rate Reduction	90.3%[6]	N/A

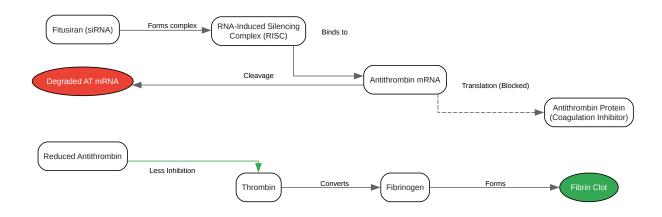


Table 2: Efficacy of Fitusiran in Hemophilia A and B with Inhibitors (ATLAS-INH Study)

Metric	Fitusiran Prophylaxis (80mg monthly)	On-Demand Bypassing Agents
Median Annualized Bleeding Rate (ABR)	0.00[1]	16.8[1]
Mean Annualized Bleeding Rate (ABR)	1.7[1][9]	18.1[1][9]
ABR Reduction	90.8%[9][10]	N/A
Participants with Zero Bleeds	66% (25 out of 38)[4][5]	5% (1 out of 19)[4][5]

# Visualizing the Science: Mechanism and Study Design

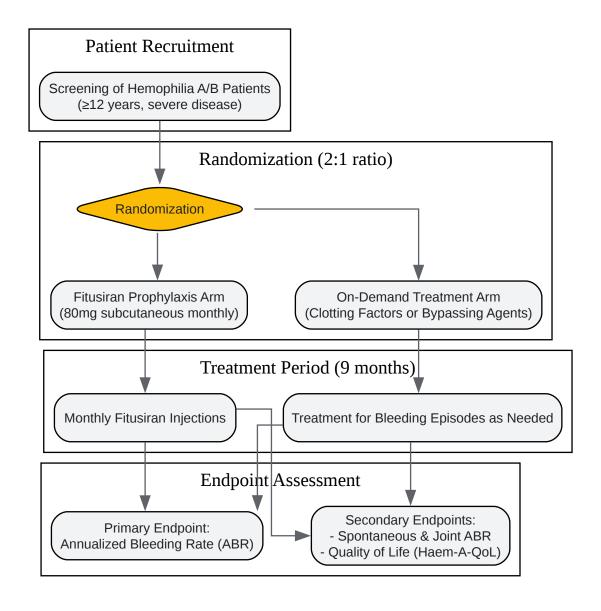
To better understand the scientific underpinnings of **fitusiran**'s success, the following diagrams illustrate its mechanism of action and the workflow of the pivotal clinical trials.



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Caption: Fitusiran's Mechanism of Action.

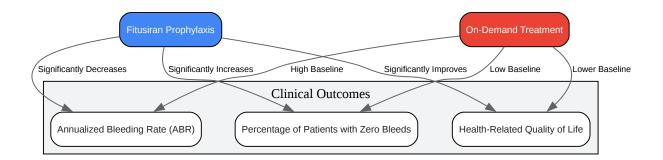




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Caption: ATLAS Clinical Trial Workflow.





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Caption: Fitusiran's Superiority over On-Demand Treatment.

# **Experimental Protocols**

The ATLAS-A/B and ATLAS-INH studies were randomized, open-label, phase 3 clinical trials.[4] [5]

- ATLAS-A/B Study: This trial enrolled 120 male participants aged 12 years and older with severe hemophilia A or B without inhibitors who were previously on on-demand treatment with clotting factor concentrates.[5][6] Participants were randomized in a 2:1 ratio to receive either once-monthly subcutaneous injections of 80mg fitusiran for prophylaxis or to continue their on-demand regimen for nine months.[5] The primary endpoint was the annualized bleeding rate.[5]
- ATLAS-INH Study: This study included 57 male participants aged 12 and older with severe hemophilia A or B with inhibitors to factor VIII or IX.[1][4] These patients were receiving ondemand treatment with bypassing agents (BPA).[4] They were randomized in a 2:1 ratio to either receive once-monthly 80mg subcutaneous **fitusiran** prophylaxis or to continue with on-demand BPA for nine months.[4][5] The primary endpoint was the annualized bleeding rate.[1][4]

# Safety and Tolerability

The safety profile of **fitusiran** in these studies was generally consistent with previously identified risks.[6] The most common adverse events reported in the **fitusiran** arms included



the common cold, upper respiratory tract infection, and elevated liver enzymes (alanine aminotransferase).[6][9][10] Thromboembolic events were reported in a small number of participants in the ATLAS-INH study.[9] It is important to note that risk mitigation strategies, including dose adjustments, have been implemented in ongoing studies.[11]

#### Conclusion

The evidence from the ATLAS program strongly supports the superiority of **fitusiran** prophylaxis over on-demand treatment for individuals with hemophilia A or B, regardless of inhibitor status. The significant reduction in bleeding rates, coupled with the high percentage of patients achieving zero bleeds and improvements in quality of life, positions **fitusiran** as a potentially transformative therapy in the management of hemophilia. The subcutaneous, oncemonthly dosing also offers a less burdensome treatment regimen, which could further enhance patient adherence and outcomes. As research continues, **fitusiran** holds the promise of a new era of prophylactic care for the hemophilia community.

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